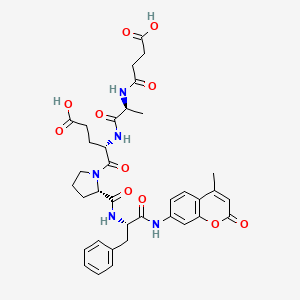

Suc-Ala-Glu-Pro-Phe-AMC

Übersicht

Beschreibung

It is particularly known for its role as a substrate for peptidyl prolyl isomerases such as Pin1 and Par14 . This compound is utilized to measure protease activity, making it valuable in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Glu-Pro-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Ala-Glu-Pro-Phe-AMC primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by specific proteases, leading to the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of the target protease and is carried out in buffered aqueous solutions. Conditions such as pH and temperature are optimized based on the specific enzyme being studied. For instance, assays involving chymotrypsin are often conducted at pH 7.8 and 37°C .

Major Products Formed

The primary product formed from the hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity .

Wissenschaftliche Forschungsanwendungen

Suc-Ala-Glu-Pro-Phe-AMC is widely used in scientific research due to its role as a fluorogenic substrate. Some of its key applications include:

Biochemistry: Used to measure the activity of peptidyl prolyl isomerases such as Pin1 and Par14.

Enzymology: Employed in assays to study the activity of various proteases, including chymotrypsin and cathepsin G.

Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of target enzymes.

Medical Research: Helps in understanding the role of specific proteases in disease processes, aiding in the development of therapeutic interventions.

Wirkmechanismus

The mechanism of action of Suc-Ala-Glu-Pro-Phe-AMC involves its hydrolysis by specific proteases. The compound binds to the active site of the enzyme, where the peptide bond between the amino acids is cleaved. This reaction releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing researchers to quantify protease activity accurately .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for measuring chymotrypsin activity.

Suc-Ala-Ala-Pro-Leu-AMC: Used in assays for elastase activity.

Uniqueness

Suc-Ala-Glu-Pro-Phe-AMC is unique due to its specificity for peptidyl prolyl isomerases such as Pin1 and Par14. This specificity makes it particularly valuable in studies focused on these enzymes, distinguishing it from other similar compounds that may target different proteases .

Biologische Aktivität

Suc-Ala-Glu-Pro-Phe-AMC (also referred to as Suc-AEPF-AMC) is a synthetic peptide compound widely studied for its biological activity, particularly as a substrate for various proteolytic enzymes. This compound consists of a sequence of amino acids—succinylated alanine (Ala), glutamic acid (Glu), proline (Pro), and phenylalanine (Phe)—linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). The unique structure of this compound allows for the monitoring of enzymatic activity through fluorescence, making it a valuable tool in biochemical assays and enzyme kinetics studies.

The primary biological activity of this compound is its hydrolysis by proteolytic enzymes. Upon cleavage of the peptide bonds by these enzymes, the AMC moiety is released, resulting in a measurable increase in fluorescence. This reaction is particularly useful for studying serine proteases, which are critical in various physiological processes such as digestion, immune response, and blood coagulation .

Enzymatic Hydrolysis

Studies have shown that different proteases exhibit varying degrees of specificity and efficiency when interacting with this compound. For instance:

- Pancreatic trypsin and other serine proteases efficiently hydrolyze this substrate, producing a detectable fluorescent signal that correlates with enzymatic activity.

- Certain chymases have been identified to selectively cleave this compound, providing insights into their catalytic mechanisms and regulatory roles in physiological processes.

Applications

The fluorescent properties of this compound make it particularly advantageous for real-time monitoring of enzymatic reactions. This compound has several applications, including:

- Enzyme kinetics studies : It allows researchers to quantify the activity of proteases in various biological samples.

- Screening potential inhibitors : The compound can be used to identify inhibitors that target specific proteases, aiding drug discovery efforts.

- Biochemical assays : Its use extends to various assays where monitoring proteolytic activity is essential .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other fluorogenic substrates for proteases. Below is a comparison table highlighting some notable related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Suc-Ala-Ala-Pro-Phe-AMC | Similar structure with two alanines | More selective for certain serine proteases |

| Suc-Leu-Leu-Val-Tyr-AMC | Contains leucine and tyrosine | Higher affinity for specific chymotrypsins |

| This compound | Variation with glutamic acid | Useful for studying glutamyl endopeptidases |

| Suc-Arg-Val-Tyr-AMC | Contains arginine | Effective substrate for trypsin-like enzymes |

This table illustrates the unique characteristics of this compound within this group, emphasizing its role in studying specific enzymatic activities.

Case Studies and Research Findings

Several studies have documented the biological activity and utility of this compound:

- Enzyme Specificity Studies : Research demonstrated that serine proteases such as trypsin showed high efficiency in hydrolyzing this compound compared to other substrates. This specificity highlights its utility in differentiating enzyme activities in complex biological samples.

- Inhibitor Screening : A study utilized this compound to screen for potential inhibitors against specific serine proteases involved in disease processes. The fluorescent readout allowed for rapid assessment of inhibitor potency and efficacy .

- Biochemical Assays : The compound has been employed in various biochemical assays to monitor enzyme activity under different conditions, providing insights into enzyme kinetics and regulatory mechanisms .

Q & A

Basic Research Questions

Q. What is the primary biochemical application of Suc-Ala-Glu-Pro-Phe-AMC, and how is it utilized in protease activity assays?

this compound is a fluorogenic peptide substrate designed to detect protease activity, particularly for enzymes like peptidyl-prolyl isomerases (e.g., Pin1 and Par14). The cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence at 460 nm upon excitation at 380 nm. Methodologically, researchers should:

- Optimize reaction conditions (pH, temperature, enzyme concentration) using kinetic assays .

- Include negative controls (e.g., substrate-only and enzyme-inhibited samples) to validate signal specificity .

- Use fluorometers with high sensitivity to detect low-abundance protease activity .

Q. What experimental controls are critical when using this compound to ensure assay reliability?

Rigorous controls are essential to mitigate false positives/negatives:

- Blank controls : Substrate without enzyme to detect non-specific hydrolysis.

- Inhibitor controls : Pre-treatment with protease inhibitors (e.g., MG132 for proteasomes) to confirm enzyme-specific activity.

- Calibration curves : AMC standards to quantify fluorescence intensity and normalize data across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., varying KmK_mKm values) observed in assays with this compound?

Contradictions in kinetic parameters often arise from differences in experimental design or enzyme purity. To address this:

- Validate enzyme sources (recombinant vs. native) and confirm purity via SDS-PAGE or mass spectrometry .

- Standardize assay buffers (e.g., ionic strength, cofactors) to minimize environmental variability .

- Perform statistical meta-analyses of published values to identify systematic biases or outliers .

Q. What strategies optimize substrate specificity when studying Pin1/Par14 activity in complex biological samples (e.g., cell lysates)?

Enhancing specificity requires multi-modal approaches:

- Use immunodepletion to remove off-target proteases from lysates .

- Combine fluorometric assays with orthogonal methods (e.g., Western blotting for phosphorylation-dependent substrates) .

- Employ competitive inhibitors (e.g., juglone for Pin1) to isolate enzyme-specific signals .

Q. How should researchers design experiments to investigate the structural determinants of this compound binding to Pin1/Par14?

Structural studies require integration of computational and experimental techniques:

- Perform molecular docking simulations to predict binding interfaces (e.g., using AutoDock Vina).

- Validate predictions with site-directed mutagenesis of critical residues (e.g., catalytic cysteines) .

- Use X-ray crystallography or cryo-EM to resolve substrate-enzyme complexes at atomic resolution .

Q. What statistical methods are appropriate for analyzing high-throughput screening data generated with this substrate?

Large-scale datasets demand robust analytical frameworks:

- Apply Z-score normalization to identify hits with significant fluorescence changes.

- Use machine learning (e.g., random forests) to classify inhibitors based on kinetic profiles .

- Address batch effects via linear mixed-effects models or ComBat harmonization .

Q. Data Presentation & Validation

Q. How can researchers effectively visualize kinetic data from this compound assays?

- Lineweaver-Burk plots : To linearize Michaelis-Menten curves and calculate /.

- Heatmaps : For comparing enzyme activity across experimental conditions or inhibitor libraries.

- Time-lapse fluorescence graphs : To illustrate real-time AMC release kinetics .

Q. What validation protocols confirm that observed fluorescence signals are not artifacts?

- LC-MS/MS : Confirm AMC release by detecting its molecular ion peak ( 175.1).

- Cross-validation with colorimetric assays (e.g., p-nitroaniline substrates) to rule out fluorometer calibration errors .

- Blinded replicate experiments : Minimize observer bias in data interpretation .

Q. Troubleshooting & Technical Challenges

Q. How to address low signal-to-noise ratios in fluorometric assays using this substrate?

- Increase substrate concentration (up to solubility limits) to enhance signal intensity.

- Pre-treat samples with protease inhibitor cocktails to reduce background hydrolysis.

- Use black-walled microplates to minimize light scattering .

Q. What steps mitigate photobleaching of AMC during prolonged kinetic measurements?

- Reduce excitation light intensity or use pulsed illumination.

- Add antioxidants (e.g., ascorbic acid) to the reaction buffer.

- Validate signal stability via time-course controls .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKGJXGOTWVKM-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.